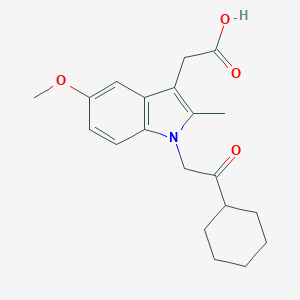
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- is a synthetic derivative of the natural plant hormone, indole-3-acetic acid (IAA). It is commonly referred to as 2-oxo-IAA and has been extensively studied for its potential use in agricultural and horticultural applications.
Mecanismo De Acción
The mechanism of action of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- is similar to that of natural 1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-. It binds to specific receptors in plant cells, which leads to the activation of various signaling pathways. This ultimately results in changes in gene expression and cellular metabolism, leading to the observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been shown to have a variety of biochemical and physiological effects on plants. It can stimulate cell division and elongation, increase chlorophyll content, and enhance photosynthetic efficiency. Additionally, 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- can increase the activity of antioxidant enzymes, which helps to protect plants from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- in lab experiments is its availability and ease of synthesis. Additionally, it has been shown to be effective at low concentrations, which reduces the risk of toxicity to plants. However, one limitation is that the effects of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- can vary depending on the plant species and environmental conditions, which can make it difficult to generalize findings.
Direcciones Futuras
There are several future directions for research on 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-. One area of interest is the potential use of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- in the production of biofuels, as it has been shown to stimulate the growth of microalgae and other biomass crops. Additionally, further research is needed to better understand the mechanism of action of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- and how it interacts with other plant hormones. Finally, there is a need for more studies on the potential environmental impacts of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-, particularly in terms of its persistence in soil and water systems.
Métodos De Síntesis
The synthesis of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- involves the condensation reaction between 2-cyclohexyl-2-oxoacetic acid and 5-methoxy-2-methylindole-3-acetaldehyde. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been studied extensively for its potential use in plant growth regulation. It has been shown to promote plant growth, increase root development, and enhance stress tolerance in a variety of plant species. Additionally, 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been investigated for its potential use in the production of biofuels, as it can stimulate the growth of microalgae and other biomass crops.
Propiedades
Número CAS |
106287-92-7 |
|---|---|
Nombre del producto |
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- |
Fórmula molecular |
C20H25NO4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H25NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,23,24) |
Clave InChI |
OWWZKHOBMDDUBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC(=O)C3CCCCC3)C=CC(=C2)OC)CC(=O)O |
SMILES canónico |
CC1=C(C2=C(N1CC(=O)C3CCCCC3)C=CC(=C2)OC)CC(=O)O |
Otros números CAS |
106287-92-7 |
Sinónimos |
1-(2-Cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




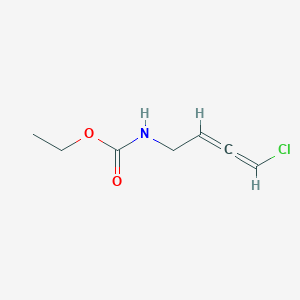
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)


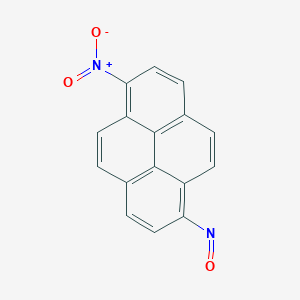
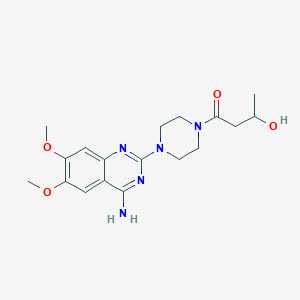
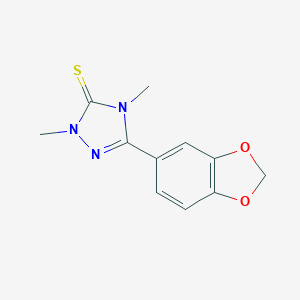
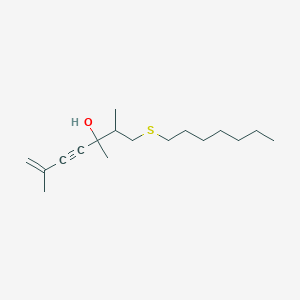
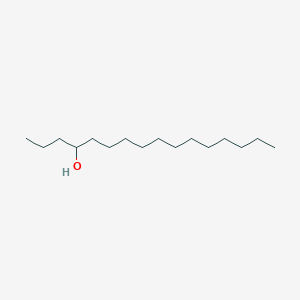
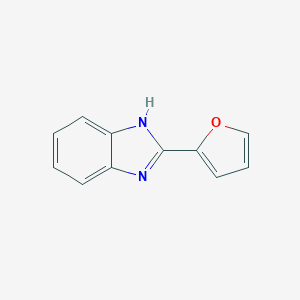
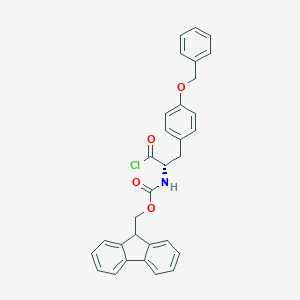
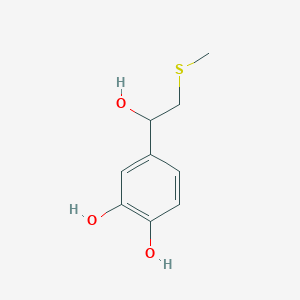
![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)